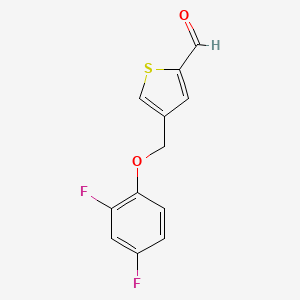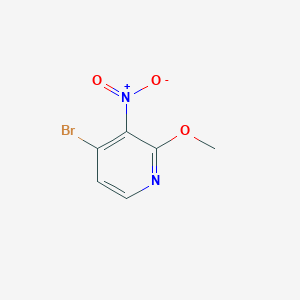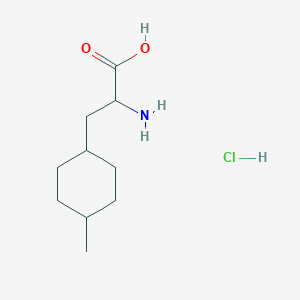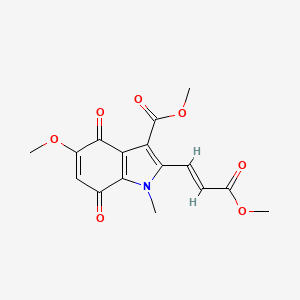
2-(Bromomethyl)-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-nitroquinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 2-position and a nitro group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitroquinoline typically involves the bromination of 6-nitroquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 6-nitroquinoline in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Aminoquinoline derivatives from the reduction of the nitro group.
- Quinoline N-oxides from oxidation reactions .
Applications De Recherche Scientifique
2-(Bromomethyl)-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the nitro group, which can undergo bioreductive activation.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-nitroquinoline involves its interaction with cellular targets and pathways. The nitro group can undergo bioreductive activation to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property is particularly useful in the development of anticancer and antimicrobial agents .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-6-nitroquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-nitroquinoline: Similar structure but with the nitro group at the 4-position instead of the 6-position.
6-Nitroquinoline: Lacks the bromomethyl group but retains the nitro group at the 6-position.
Uniqueness: 2-(Bromomethyl)-6-nitroquinoline is unique due to the combination of the bromomethyl and nitro groups, which confer distinct reactivity and biological activity. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the nitro group provides potential for bioreductive activation .
Propriétés
Numéro CAS |
90767-09-2 |
|---|---|
Formule moléculaire |
C10H7BrN2O2 |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6H2 |
Clé InChI |
FXVPQFWEVKYLME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)CBr)C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)








![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


